molecular formula C20H18N2O3S B601326 Ceftibuten Related Impurity 6 CAS No. 57028-71-4

Ceftibuten Related Impurity 6

Cat. No.: B601326
CAS No.: 57028-71-4
M. Wt: 366.4 g/mol
InChI Key: ODKAYLSZYDIQRV-HFLHWUEFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ceftibuten Related Impurity 6 is a chemical compound associated with the antibiotic ceftibuten, a third-generation cephalosporin. Ceftibuten is used to treat various bacterial infections, including acute bacterial exacerbations of chronic bronchitis, acute bacterial otitis media, pharyngitis, and tonsillitis . Impurities like this compound are often studied to ensure the purity and efficacy of pharmaceutical products.

Preparation Methods

The synthesis of Ceftibuten Related Impurity 6 involves multiple steps, including acylation, condensation, and hydrolysis. Two primary methods are used for the synthesis of the 7β side chain of ceftibuten:

    Method 1: The target compounds are prepared from methyl 2-(2-aminothiazol-4-yl) acetate by acylation, condensation, and hydrolysis.

    Method 2: The target compounds are prepared from phenylmethyl 2-(2-acylated aminothiazol-4-yl) acetate by condensation, Weiss-Titin reaction, and hydrolysis.

Chemical Reactions Analysis

Ceftibuten Related Impurity 6 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Ceftibuten Related Impurity 6 can be compared with other cephalosporin-related impurities, such as:

This compound is unique due to its specific molecular structure and the particular synthetic routes used for its preparation.

Properties

CAS No.

57028-71-4

Molecular Formula

C20H18N2O3S

Molecular Weight

366.4 g/mol

IUPAC Name

benzhydryl (6R,7R)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate

InChI

InChI=1S/C20H18N2O3S/c21-16-18(23)22-15(11-12-26-19(16)22)20(24)25-17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,15-17,19H,21H2/t15?,16-,19-/m1/s1

InChI Key

ODKAYLSZYDIQRV-HFLHWUEFSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3C=CS[C@H]4N3C(=O)[C@H]4N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3C=CSC4N3C(=O)C4N

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

5-​Thia-​1-​azabicyclo[4.2.0]​oct-​3-​ene-​2-​carboxylic acid, 7-​amino-​8-​oxo-​, diphenylmethyl ester, [6R-​(6α,​7β)​]​- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.